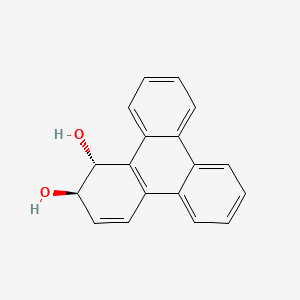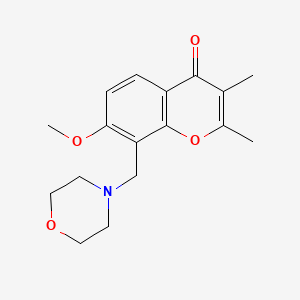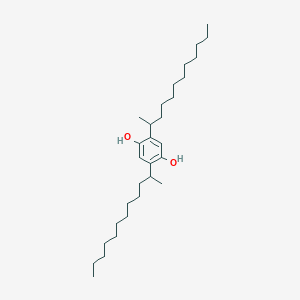![molecular formula C21H25ClN2O2 B13750540 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride CAS No. 60752-78-5](/img/no-structure.png)
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: is a heterocyclic organic compound It is known for its unique structure, which includes an azetidine ring and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylpentynyl Group: The ethylpentynyl group is introduced via an alkylation reaction.
Attachment of the Naphthalenylcarbamate Group: The naphthalenylcarbamate group is attached through a carbamation reaction.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis typically follows similar steps as outlined above, with optimization for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpentynyl group.
Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethylpentynyl group.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted naphthalenylcarbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules.
Drug Development: It is investigated for its potential as a lead compound in drug discovery.
Medicine:
Therapeutic Research: The compound is studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound is utilized in analytical methods to study its properties and behavior.
Mecanismo De Acción
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and naphthalenylcarbamate group play crucial roles in binding to these targets, leading to various biochemical effects. The exact molecular pathways involved are still under investigation, but the compound is known to modulate certain enzymatic activities and receptor functions.
Comparación Con Compuestos Similares
Similar Compounds:
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate chloride
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the azetidine ring. While the core structure remains the same, the nature of the substituent (e.g., butyl, propyl, ethyl) affects the compound’s properties.
- Chemical Properties: These structural differences lead to variations in chemical reactivity, solubility, and stability.
- Applications: The unique structure of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride makes it particularly suitable for specific research applications, distinguishing it from its analogs.
Propiedades
| 60752-78-5 | |
Fórmula molecular |
C21H25ClN2O2 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-4-21(5-2,6-3)23-14-17(15-23)25-20(24)22-19-13-9-11-16-10-7-8-12-18(16)19;/h1,7-13,17H,5-6,14-15H2,2-3H3,(H,22,24);1H |
Clave InChI |
POMIKKANCFVUTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)

![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)


